molecular formula C6H14Cl2Si B1580838 Silane, dichlorodipropyl- CAS No. 2295-24-1

Silane, dichlorodipropyl-

Cat. No.: B1580838
CAS No.: 2295-24-1
M. Wt: 185.16 g/mol
InChI Key: UOZZKLIPYZQXEP-UHFFFAOYSA-N
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Description

Silane, dichlorodipropyl- is an organosilicon compound with the chemical formula C6H14Cl2Si. It is a member of the silane family, which consists of silicon atoms bonded to hydrogen and/or organic groups. This compound is characterized by the presence of two propyl groups and two chlorine atoms attached to a silicon atom. Silanes are widely used in various industrial applications due to their unique chemical properties, including their ability to form strong bonds with both organic and inorganic materials .

Scientific Research Applications

Silane, dichlorodipropyl- has a wide range of applications in scientific research, including:

Safety and Hazards

Silane compounds can be hazardous. For example, Silane is a colorless gas with a repulsive odor. It may cause thermal burns. It is flammable and pyrophoric (autoigniting in air), but may form mixtures with air that do not autoignite, but are flammable or explosive .

Future Directions

Silane compounds have a wide range of applications and their use is expected to grow in the future. For example, they are used in the fabrication of desalination membranes . They are also used in the development of new IP strategies that can potentially lead to the redesign of TFC membranes .

Mechanism of Action

Target of Action

Silane, dichlorodipropyl- primarily targets mineral substrates. It forms a very thin film on a solid substrate rather than being dissolved in the matrix resin . The compound is used as a coupling agent, enhancing the interaction between different materials, such as a mineral substrate and a matrix resin .

Mode of Action

The compound interacts with its targets through chemical bonding. The simplest view pictures a mineral substrate with a film of the compound as a monolayer, with each molecule chemisorbed to the surface through silanol reactions . This interaction modifies the interface between the resin and reinforcement, leading to far-reaching effects on the resin adjacent to the treated mineral .

Biochemical Pathways

The compound affects the biochemical pathways related to the formation and stability of composite materials. It alters the orientation of polymer segments in the interphase region through solubility effects or polar effects . The surface may contribute to higher or lower degrees of cross-linking in the interphase region due to its catalytic effects .

Pharmacokinetics

time) is an important tool in the discovery and development of new drugs in the pharmaceutical industry .

Result of Action

The result of the compound’s action is the enhancement of the properties of composite materials. The compound provides marked improvements in composite properties, even when present in small amounts . It improves the water resistance and mechanical properties of the materials .

Action Environment

The action of Silane, dichlorodipropyl- is influenced by environmental factors. For instance, it is used to protect the built environment from deterioration and, in indoor applications, to minimize water vapor condensation and microbiological contamination . The compound forms a hydrophobic layer on the surface of the natural fiber, solving issues associated with high water absorption and low compatibility to a high extent .

Biochemical Analysis

Biochemical Properties

Silane, dichlorodipropyl- plays a significant role in biochemical reactions, particularly in the modification of solid substrate surface properties . It interacts with various enzymes and proteins, serving as a chemical bridge that attaches to inorganic substrates .

Cellular Effects

The effects of Silane, dichlorodipropyl- on cells are multifaceted. It influences cell function by controlling macrophage polarization for tissue repair . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Silane, dichlorodipropyl- exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . It also induces changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Silane, dichlorodipropyl- may change. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of Silane, dichlorodipropyl- vary with different dosages . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

Silane, dichlorodipropyl- is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, Silane, dichlorodipropyl- is transported and distributed in a specific manner. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Silane, dichlorodipropyl- and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of silane, dichlorodipropyl- typically involves the reaction of silicon tetrachloride with propylmagnesium bromide in an ether solvent. The reaction proceeds as follows: [ \text{SiCl}_4 + 2 \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{C}6\text{H}{14}\text{Cl}_2\text{Si} + 2 \text{MgBrCl} ] This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silicon tetrachloride .

Industrial Production Methods: Industrial production of silane, dichlorodipropyl- involves similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Silane, dichlorodipropyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Silane, dichlorodipropyl- is unique due to the presence of two propyl groups, which provide distinct hydrophobic properties and enhance its reactivity in various chemical reactions. This makes it particularly useful in applications requiring water repellency and strong adhesion .

Properties

IUPAC Name

dichloro(dipropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Cl2Si/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZZKLIPYZQXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Si](CCC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062310
Record name Silane, dichlorodipropyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2295-24-1
Record name Dichlorodipropylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2295-24-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, dichlorodipropyl-
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Record name Silane, dichlorodipropyl-
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Record name Silane, dichlorodipropyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorodipropylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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